molecular formula C12H8ClNO2 B1526601 2-Chloro-5-pyridin-2-ylbenzoic acid CAS No. 1143024-51-4

2-Chloro-5-pyridin-2-ylbenzoic acid

Cat. No. B1526601
CAS RN: 1143024-51-4
M. Wt: 233.65 g/mol
InChI Key: SNQIOWXZSAAIRD-UHFFFAOYSA-N
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Description

2-Chloro-5-pyridin-2-ylbenzoic acid, also known as CPB, is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-pyridin-2-ylbenzoic acid is 1S/C12H8ClNO2/c13-10-5-4-8(7-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) . This indicates the presence of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

2-Chloro-5-pyridin-2-ylbenzoic acid is a powder at room temperature . It has a molecular weight of 233.65 g/mol .

Scientific Research Applications

Coordination Chemistry and Luminescent Properties

2-Chloro-5-pyridin-2-ylbenzoic acid derivatives have been explored for their potential in coordination chemistry and luminescence. Halcrow (2005) highlighted the versatility of pyridine derivatives as ligands, comparing them with terpyridines. These compounds have shown promise in creating luminescent lanthanide compounds useful for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, indicating their potential in developing advanced materials for sensing and magnetic applications Halcrow, 2005.

Catalysis and Reaction Mechanisms

In catalysis, 2-Chloro-5-pyridin-2-ylbenzoic acid derivatives have been utilized in the study of reaction mechanisms and catalytic processes. Samanta et al. (2008) explored the geometric and electronic structures of singlet diradical complexes of ruthenium and osmium, providing insights into their unexpected changes upon oxidation. This research is significant for understanding the catalytic behavior and designing new catalytic systems Samanta et al., 2008.

Molecular Sensing and Imaging

Furthermore, compounds derived from 2-Chloro-5-pyridin-2-ylbenzoic acid have been investigated for their potential in molecular sensing and imaging. For instance, the development of fluorescent probes based on imidazo[1,2-a]pyridine derivatives for mercury ion detection showcases the application of these compounds in environmental monitoring and safety assessments. Shao et al. (2011) demonstrated the efficiency of these probes in both acetonitrile and buffered aqueous solution, indicating their versatility and potential for broad application Shao et al., 2011.

Material Science and Engineering

In material science, the structural versatility of 2-Chloro-5-pyridin-2-ylbenzoic acid derivatives facilitates the development of novel materials. For example, the study on halogen bonds in molecular salts/cocrystals of related compounds underscores the importance of these interactions in crystal engineering, which could be crucial for designing new pharmaceuticals and advanced materials Oruganti et al., 2017.

Safety and Hazards

The safety data sheet for 2-Chloro-5-pyridin-2-ylbenzoic acid indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-chloro-5-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-5-4-8(7-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQIOWXZSAAIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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